molecular formula C12H8ClFO2 B6380980 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% CAS No. 1261956-29-9

3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95%

Cat. No. B6380980
CAS RN: 1261956-29-9
M. Wt: 238.64 g/mol
InChI Key: BBPIDJBKYIVCFP-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% (3C5F4HP) is a unique compound with a wide range of applications in scientific research and laboratory experiments. It has a distinct chemical structure, which is composed of three chlorine atoms, five fluorine atoms, four hydroxyl groups, and one phenolic group. 3C5F4HP has been extensively studied in recent years due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is still not completely understood. However, it is believed that the compound acts as a nucleophilic catalyst, which helps to facilitate the formation of covalent bonds between molecules. This process is believed to be the basis for the various applications of 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% in scientific research and laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% are still not completely understood. However, it is believed that the compound may have an effect on the activity of certain enzymes and proteins, which can affect the biochemical and physiological processes in the body. In addition, 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% may also interact with certain receptors in the body, which can lead to changes in the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% in laboratory experiments is its high purity, which ensures that the compound is free from contaminants and impurities. In addition, 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is relatively easy to synthesize and is relatively stable. However, one of the main limitations of using 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% in scientific research and laboratory experiments. One potential area of research is the development of new methods for the synthesis of 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% that are more efficient and cost-effective. In addition, further research could be conducted to better understand the biochemical and physiological effects of 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% and to develop new applications for the compound. Finally, research could be conducted to develop new methods for the purification and characterization of 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95%.

Synthesis Methods

The synthesis of 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is achieved through a two-step process. First, the compound is synthesized from a mixture of 3-chloro-4-fluorophenol and 4-hydroxy-3-fluorophenol, which are reacted in aqueous solution. The reaction is catalyzed by an acid and proceeds via a nucleophilic aromatic substitution. The second step involves the oxidation of the intermediate product with sodium hypochlorite, resulting in the formation of 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95%.

Scientific Research Applications

3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis to synthesize a variety of compounds. 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% has also been used as a catalyst in the production of polymers and as a starting material for the synthesis of pharmaceuticals. In addition, 3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is used in the synthesis of biodegradable polymers, which can be used for the production of medical implants and other biomedical devices.

properties

IUPAC Name

4-(3-chloro-5-hydroxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-9-3-8(4-10(15)6-9)7-1-2-12(16)11(14)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPIDJBKYIVCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685909
Record name 5-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol

CAS RN

1261956-29-9
Record name [1,1′-Biphenyl]-3,4′-diol, 5-chloro-3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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